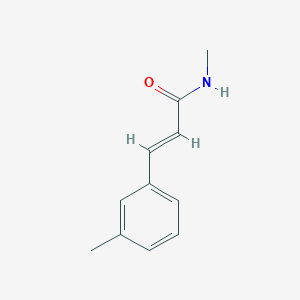![molecular formula C13H15N3O B7571351 N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)
N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a pyrimidine-based compound that has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The exact mechanism of action of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine is not fully understood, but it is believed to act through multiple pathways. N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to possess antioxidant properties. Studies have shown that N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine can effectively scavenge free radicals and protect against oxidative stress. Additionally, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to have a positive effect on the immune system, enhancing the production of T cells and natural killer cells.
实验室实验的优点和局限性
One of the main advantages of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine for lab experiments is its potential therapeutic applications. N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to be effective in animal models of arthritis, inflammation, and pain, making it a promising candidate for further research. However, there are also some limitations to using N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine in lab experiments. One of the main limitations is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine is not fully understood, which can make it difficult to design experiments to test its efficacy.
未来方向
There are a number of potential future directions for research on N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine. One area of interest is the development of new therapeutic applications for N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine. For example, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research on the mechanism of action of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine could lead to the development of new drugs that target the same pathways. Finally, there is potential for the development of new synthesis methods for N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine, which could make it more accessible for research purposes.
Conclusion:
In conclusion, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. While there are some limitations to using N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine in lab experiments, its potential therapeutic applications make it a promising candidate for further research.
合成方法
N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzaldehyde with guanidine, followed by the reaction of the resulting compound with chloroacetic acid. The final product is obtained through the reaction of the intermediate compound with ammonia. The synthesis of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine is a complex process that requires careful attention to detail and a high level of expertise.
科学研究应用
N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been the subject of numerous scientific studies, primarily due to its potential therapeutic applications. Some of the most promising research on N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has focused on its anti-inflammatory and analgesic effects. Studies have shown that N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to possess antipyretic effects, making it a potential treatment for fever.
属性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-17-12-6-3-5-11(9-12)10-16-13-14-7-4-8-15-13/h3-9H,2,10H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZTVCZULQADKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)


![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)





![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)